3,3-Dimethylacryloyl chloride

Description

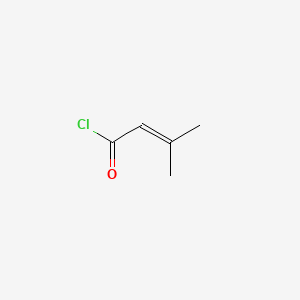

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-4(2)3-5(6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUBTLFQHNYXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187146 | |

| Record name | 3-Methyl-2-butenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-78-5 | |

| Record name | 3-Methyl-2-butenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3350-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-butenoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003350785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-butenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-BUTENOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5J5J5448C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3-Dimethylacryloyl Chloride: Chemical Properties & Synthetic Applications

Abstract

3,3-Dimethylacryloyl chloride (Senecioyl chloride) is a pivotal electrophilic reagent in organic synthesis, serving as a structural linchpin in the development of prenylated natural products, heterocyclic therapeutics, and polymerization monomers. This technical guide provides a comprehensive analysis of its physicochemical properties, reactivity profile, and specific applications in drug discovery, particularly in the synthesis of quinolinone-based Rho-kinase inhibitors and coumarin analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound is an acyl halide derived from 3,3-dimethylacrylic acid (senecioic acid). Its structure features an acyl chloride functionality conjugated with a dimethyl-substituted alkene, creating a dual-mode electrophile capable of both 1,2-nucleophilic addition (at the carbonyl) and 1,4-conjugate addition (Michael addition).

Table 1: Physicochemical Properties

| Property | Value | Note |

| IUPAC Name | 3-Methylbut-2-enoyl chloride | Also known as Senecioyl chloride |

| CAS Number | 3350-78-5 | |

| Molecular Formula | C₅H₇ClO | |

| Molecular Weight | 118.56 g/mol | |

| Boiling Point | 145–147 °C | At 760 mmHg |

| Density | 1.065 g/mL | At 25 °C |

| Refractive Index | n20/D 1.476 | |

| Appearance | Clear colorless to yellow liquid | Darkens upon storage |

| Solubility | Reacts with water/alcohols | Soluble in CH₂Cl₂, THF, Toluene |

| Stability | Moisture Sensitive | Hydrolyzes to HCl and parent acid |

Reactivity Profile & Mechanistic Insights

The reactivity of this compound is defined by two electrophilic sites. Understanding the causality between reaction conditions and site selectivity is critical for experimental design.

Dual Electrophilicity

-

Hard Electrophile (Carbonyl Carbon): Reacts with hard nucleophiles (amines, alcohols) to form amides and esters. This is the dominant pathway under kinetic control.

-

Soft Electrophile (β-Carbon): The conjugated double bond allows for Michael addition reactions. However, the steric hindrance provided by the gem-dimethyl group at the β-position significantly reduces susceptibility to nucleophilic attack compared to crotonyl chloride, making 1,2-addition highly favored unless specific catalysts (e.g., Lewis acids) are employed.

Cyclization Potential

A unique property of this reagent is its ability to undergo intramolecular Friedel-Crafts alkylation or acylation after initial attachment to an aromatic ring. This "annulation sequence" is exploited to generate fused heterocyclic rings such as quinolinones and chromanones.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Commercial supplies often degrade due to hydrolysis. Fresh preparation ensures high yield in sensitive downstream coupling.

Reagents:

-

3,3-Dimethylacrylic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.5 equiv)

-

Catalytic DMF (1-2 drops)

Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar line).

-

Addition: Charge the flask with 3,3-dimethylacrylic acid. Add thionyl chloride dropwise at room temperature. Add catalytic DMF to form the reactive Vilsmeier-Haack intermediate, accelerating the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor gas evolution (SO₂/HCl) to cease.

-

Purification: Replace the condenser with a short-path distillation head.

-

Distillation: Distill the excess thionyl chloride first (BP 74.6 °C). Then, collect the product fraction at 145–147 °C (atmospheric pressure) or approx. 50–55 °C at 15 mmHg.

-

Storage: Store under inert atmosphere at 2–8 °C.

Protocol B: Synthesis of 4,4-Dimethyl-3,4-dihydro-1H-quinolin-2-one

Rationale: This protocol demonstrates the reagent's utility in constructing pharmacophores found in Rho-kinase inhibitors.

Reagents:

-

Aniline (1.0 equiv)

-

This compound (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (3.0 equiv)

-

Solvent: 1,2-Dichloroethane or Chlorobenzene

Methodology:

-

Amidation (Step 1): Dissolve aniline in dry solvent at 0 °C. Add this compound dropwise. Stir for 1 hour to form the intermediate anilide (N-phenyl-3,3-dimethylacrylamide).

-

Friedel-Crafts Cyclization (Step 2): Add AlCl₃ portions to the reaction mixture.

-

Heating: Heat to 80–100 °C for 2–4 hours. The Lewis acid activates the alkene (or the carbonyl, facilitating hydroxy-alkylation mechanisms), overcoming the steric bulk of the gem-dimethyl group to close the ring.

-

Quench: Pour onto ice/HCl mixture carefully.

-

Isolation: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and recrystallize from ethanol.

Applications in Drug Development

Rho-Kinase (ROCK) Inhibitors

The 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one scaffold, synthesized using this compound, is a core pharmacophore for Rho-kinase inhibitors. These agents are critical in treating cardiovascular diseases (hypertension, vasospasm) by regulating smooth muscle contraction.

Coumarin and Chromanone Analogs

In the search for anti-HIV agents (e.g., Calanolide analogs), this compound is used to acylate phenols (like phloroglucinol derivatives). Subsequent acid-catalyzed rearrangement (Fries rearrangement followed by Michael-type cyclization) yields the 2,2-dimethylchroman-4-one skeleton, a key structural motif in bioactive prenylated phenolics.

Visualizations

Diagram 1: Reactivity & Synthesis Workflow

This diagram illustrates the generation of the chloride and its divergent reaction pathways based on nucleophile hardness.

Caption: Synthesis of this compound and its primary divergent synthetic pathways.

Diagram 2: Mechanism of Quinolinone Formation

A detailed look at the annulation mechanism used in drug synthesis.

Caption: Step-wise mechanism for the synthesis of the Rho-kinase inhibitor scaffold.

Safety & Handling (Lachrymator)

-

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

-

Handling: Must be handled in a functioning fume hood. The vapor is extremely irritating to eyes and mucous membranes.

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.

-

Neutralization: Spills should be neutralized with weak base (sodium bicarbonate) and absorbed with inert material.

-

Storage: Store in a tightly closed container at 2–8 °C. Moisture causes hydrolysis, releasing HCl gas and building pressure.

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Link

-

Letellier, M., et al. (2008). "Synthesis of potential Rho-kinase inhibitors based on the chemistry of an original heterocycle: 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one." European Journal of Medicinal Chemistry, 43(8), 1730-1736. Link

-

Rousseau, G. & Blanco, L. (1985).[1] "Reaction of silylketene acetals with this compound." Tetrahedron Letters, 26(35), 4195-4196.[1] Link

-

National Institute of Standards and Technology (NIST). this compound Gas Phase Data. Link

Sources

Technical Whitepaper: 3,3-Dimethylacryloyl Chloride in Advanced Organic Synthesis

Executive Summary & Chemical Identity

3,3-Dimethylacryloyl chloride (also known as Senecioyl chloride or 3-Methylcrotonoyl chloride) is a specialized acylating agent critical to the synthesis of complex terpenes, heterocyclic pharmaceuticals, and agrochemicals. Unlike simple acyl chlorides, this molecule possesses a gem-dimethyl substituted

This guide details the physicochemical profile, mechanistic reactivity, and validated synthetic protocols for deploying this compound in drug development, specifically focusing on its role in synthesizing anti-HIV agents (Calanolides) and Rho-kinase inhibitors.

Physiochemical Profile

| Property | Specification |

| CAS Number | 3350-78-5 |

| IUPAC Name | 3-Methylbut-2-enoyl chloride |

| Molecular Formula | |

| Molecular Weight | 118.56 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 145–147 °C (at 760 mmHg) |

| Density | 1.065 g/mL at 25 °C |

| Refractive Index | |

| Solubility | Reacts violently with water; Soluble in |

| Stability | Moisture sensitive; lachrymator; corrosive |

Mechanistic Reactivity & Structural Logic

The utility of this compound lies in the electronic tug-of-war between the carbonyl and the alkene.

The Electrophilic Dichotomy

-

Hard Electrophile (Carbonyl Carbon): The primary site of reactivity. The chloride leaving group activates this carbon for rapid nucleophilic attack by amines (amide formation) or alcohols (esterification).

-

Soft Electrophile (

-Carbon): In typical-

Consequence: Nucleophilic attack at the

-position is kinetically disfavored. This allows chemists to perform N-acylation or O-acylation with high chemoselectivity, preserving the double bond for subsequent intramolecular cyclization (e.g., Friedel-Crafts or photochemical electrocyclization).

-

Reactivity Visualization

The following diagram maps the electrophilic sites and the steric gating mechanism.

Figure 1: Reactivity map highlighting the steric protection of the beta-carbon, ensuring selective acylation.

Validated Synthetic Protocols

Protocol A: Reagent Preparation (In-Situ)

While commercially available, fresh preparation is often required for sensitive total synthesis to avoid hydrolysis products (3,3-dimethylacrylic acid).

Reagents: 3,3-Dimethylacrylic acid (Senecioic acid), Thionyl Chloride (

-

Setup: Charge a round-bottom flask with 3,3-dimethylacrylic acid (1.0 eq).

-

Addition: Add Thionyl Chloride (1.5 eq) dropwise at room temperature. Add 1-2 drops of DMF as a catalyst (forms the reactive Vilsmeier-Haack intermediate).

-

Reaction: Heat to reflux (approx. 80°C) for 3 hours. Gas evolution (

, -

Purification: Distill the excess thionyl chloride at atmospheric pressure.

-

Isolation: Perform vacuum distillation on the residue. Collect the fraction boiling at 145–147°C (at atm) or corresponding reduced pressure boiling point. Store under inert gas.

Protocol B: Synthesis of Heterocycles (Quinolinones)

A key application is the synthesis of 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones, scaffolds for Rho-kinase inhibitors.

Mechanism: N-acylation followed by intramolecular Friedel-Crafts alkylation.

-

Acylation: Dissolve aniline derivative (1.0 eq) in anhydrous DCM with Pyridine (1.1 eq) at 0°C.

-

Addition: Add this compound (1.1 eq) dropwise. Stir at RT for 2 hours.

-

Workup: Wash with 1N HCl, brine, dry over

. Isolate the intermediate amide. -

Cyclization: Dissolve the amide in benzene or DCM. Add Lewis Acid (

, 3.0 eq). Reflux for 2-4 hours. -

Result: The gem-dimethyl group directs the cyclization to form the dihydroquinolinone ring.

Protocol C: Workflow Visualization

Figure 2: Step-wise synthesis of quinolinone scaffolds using this compound.

Pharmaceutical Applications

Anti-HIV Agents: Calanolides

This compound is a structural surrogate for the prenyl group found in nature. It is vital in the synthesis of Calanolide A , a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

-

Role: It introduces the dimethyl-substituted pyranone ring system fused to the coumarin core.

-

Significance: Calanolide A is effective against HIV-1 strains, including those resistant to AZT and other NNRTIs.[1]

Rho-Kinase (ROCK) Inhibitors

The 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one core, derived directly from this chloride (as shown in Protocol B), is a privileged structure in designing inhibitors for Rho-associated protein kinase.

-

Therapeutic Area: Treatment of cardiovascular diseases, hypertension, and glaucoma.

Handling, Stability & Safety (E-E-A-T)

Critical Warning: This compound is a lachrymator and causes severe skin burns. All manipulations must occur in a functioning fume hood.[2]

| Hazard Class | Precautionary Measure |

| Corrosive (Skin/Eye) | Wear nitrile gloves (double gloving recommended), safety goggles, and face shield. |

| Moisture Sensitive | Reacts violently with water to release HCl gas. Store in a desiccator or under |

| Lachrymator | Vapors irritate mucous membranes. Do not use on an open bench. |

Disposal: Quench excess reagent by slow addition to a stirred mixture of ice and saturated sodium bicarbonate solution. Adjust pH to neutral before disposal into organic waste streams.

References

-

PubChem. (n.d.). Calanolide A (CID 64972) - Pharmacology and Biochemistry.[1] National Institutes of Health. Retrieved January 30, 2026, from [Link]

- Letellier, M., et al. (2008). Synthesis of potential Rho-kinase inhibitors based on the chemistry of an original heterocycle: 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one. European Journal of Medicinal Chemistry.

Sources

3,3-Dimethylacryloyl Chloride: Nomenclature, Synthesis, and Application Profile

[1]

Executive Summary 3,3-Dimethylacryloyl chloride (CAS: 3350-78-5), often referred to by its trivial name Senecioyl chloride , is a specialized acyl chloride intermediate used extensively in the synthesis of terpenoids, heterocyclic pharmaceuticals, and agricultural chemicals.[1] Characterized by its electrophilic carbonyl carbon and conjugated alkene system, it serves as a critical "C5 synthon" (isoprene unit equivalent) in organic synthesis.[1] This guide provides a technical deep-dive into its physicochemical properties, manufacturing protocols, and reactivity profiles for drug development professionals.[1]

Nomenclature & Chemical Identity

The nomenclature for this compound can be ambiguous due to the historical use of trivial names derived from natural products (e.g., Senecio plants).[1] The table below standardizes the terminology for database searching and procurement.

| Naming Convention | Name / Identifier | Context |

| IUPAC Name | 3-Methylbut-2-enoyl chloride | Official systematic name |

| Common Name | Senecioyl chloride | Derived from Senecioic acid |

| Synonym 1 | This compound | Most common commercial name |

| Synonym 2 | 3-Methylcrotonoyl chloride | Structural isomer reference |

| CAS Registry | 3350-78-5 | Primary identifier |

| Beilstein Ref | 1560268 | Literature reference |

| Formula | C₅H₇ClO | Molecular composition |

| SMILES | CC(C)=CC(=O)Cl | Structure string |

Physicochemical Profile

Precise physical data is required for process engineering and handling.[1] The high reactivity of the acyl chloride group necessitates strict moisture control.[1]

| Property | Value | Notes |

| Molecular Weight | 118.56 g/mol | |

| Physical State | Liquid | Clear, colorless to light yellow |

| Boiling Point | 145–147 °C | At 760 mmHg (Standard pressure) |

| Density | 1.065 g/mL | At 25 °C |

| Refractive Index | n20/D 1.476 | Purity indicator |

| Flash Point | 51 °C (124 °F) | Flammable Liquid (Class 3) |

| Solubility | Reacts violently | Hydrolyzes in water/alcohols |

| Storage | 2–8 °C | Moisture-sensitive; store under Argon/N2 |

Synthesis & Manufacturing Protocol

Core Reaction: The industrial and laboratory standard for synthesizing this compound involves the chlorination of 3,3-dimethylacrylic acid (Senecioic acid) using Thionyl Chloride (SOCl₂) .[1] This route is preferred over PCl₅ or Oxalyl Chloride for scale-up due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1]

Experimental Protocol: Chlorination via Thionyl Chloride

Note: This procedure must be performed in a fume hood due to the release of toxic HCl and SO₂ gases.

Reagents:

-

3,3-Dimethylacrylic acid (1.0 eq)[1]

-

Thionyl Chloride (1.2 eq)[1]

-

DMF (Catalytic amount, 1-2 drops) - Acts as a Vilsmeier-Haack type catalyst to accelerate the reaction.[1]

Step-by-Step Workflow:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a CaCl₂ drying tube or N₂ line), and a pressure-equalizing addition funnel.

-

Charging: Add 3,3-dimethylacrylic acid to the flask. If the acid is solid, it may be dissolved in a minimal amount of anhydrous dichloromethane (DCM), though neat reactions are common to avoid solvent removal later.[1]

-

Addition: Add Thionyl Chloride dropwise via the addition funnel at room temperature. Caution: Endothermic reaction initially, followed by gas evolution.[1]

-

Catalysis: Add catalytic DMF.

-

Reflux: Heat the mixture gradually to 60–70 °C. Maintain reflux for 2–4 hours until gas evolution (HCl/SO₂) ceases.

-

Purification:

-

Replace the reflux condenser with a short-path distillation head.

-

Distill off excess Thionyl Chloride (B.P. 74.6 °C) at atmospheric pressure.

-

Vacuum Distillation: Collect the product fraction at ~55–60 °C under reduced pressure (approx. 15–20 mmHg) to prevent thermal decomposition/polymerization.[1]

-

-

Yield: Expect 85–92% yield of a clear, pungent liquid.

Synthesis Workflow Diagram

Figure 1: Process flow for the conversion of Senecioic acid to Senecioyl chloride via Thionyl Chloride.

Reactivity & Applications

This compound is a "hard" electrophile.[1] Its utility stems from its ability to introduce the dimethylacryloyl group (isoprene unit) into nucleophilic substrates via Nucleophilic Acyl Substitution .[1]

Key Reaction Pathways[1][5]

-

Amide Formation (Drug Synthesis): Reacts with primary/secondary amines to form dimethylacrylamides.[1] This is crucial in the synthesis of alkaloids and certain anticonvulsants.[1]

-

Esterification: Reacts with alcohols/phenols to form senecioate esters, common in fragrance chemistry and pyrethroid insecticide precursors.[1]

-

Friedel-Crafts Acylation: Acts as an acylating agent for aromatic rings in the presence of Lewis acids (AlCl₃) to form chalcone derivatives.[1]

-

Heterocycle Formation: Condensation with aniline derivatives yields 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones , a scaffold for Rho-kinase inhibitors [1].[1]

Mechanism: Nucleophilic Addition-Elimination

The reaction proceeds via a tetrahedral intermediate.[1] The chloride ion is an excellent leaving group, driving the reaction forward.[1][2]

Figure 2: Mechanistic pathway for the acylation of nucleophiles by this compound.

Handling & Safety (E-E-A-T)

This compound is a Lachrymator and Corrosive .[1] Strict adherence to safety protocols is non-negotiable.

-

Hazards:

-

PPE Requirements:

-

Respiratory: Full-face respirator with acid gas cartridges (Type E) or supplied air.[1]

-

Skin: Butyl rubber or Silver Shield® gloves (Nitrile provides only momentary splash protection against acyl chlorides).[1]

-

Engineering Controls: All transfers must occur in a functioning chemical fume hood or glovebox.

-

-

Spill Protocol: Do not use water. Absorb with dry sand or vermiculite.[1] Neutralize with weak base (sodium bicarbonate) only after absorption to minimize splattering.[1]

References

-

Sigma-Aldrich. (2024).[1][4] Product Specification: this compound.[1][5][3][4][6] Merck KGaA.[1] [1]

-

National Institute of Standards and Technology (NIST). (2023).[1] this compound - Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] [1]

-

PubChem. (2024).[1][4] Compound Summary: this compound (CID 76953).[1] National Center for Biotechnology Information.[1] [1]

-

Fisher Scientific. (2020).[1][3] Safety Data Sheet: this compound. Thermo Fisher Scientific.[1][3] [1]

Sources

- 1. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,3,-二甲基丙烯酰氯 97%, contains 400 ppm phenothiazine as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

3,3-Dimethylacryloyl chloride physical properties

An In-Depth Technical Guide to 3,3-Dimethylacryloyl Chloride for Advanced Synthesis

Authored by a Senior Application Scientist

Introduction: this compound, also known by synonyms such as 3-Methyl-2-butenoyl chloride and Senecioyl chloride, is a versatile acyl chloride reagent pivotal in organic synthesis.[1][2] Its unique structure, featuring a reactive acyl chloride group conjugated with a dimethyl-substituted alkene, makes it a valuable building block for introducing the 3,3-dimethylacryloyl moiety into a wide range of molecules. This guide provides an in-depth analysis of its physical properties, reactivity, handling, and applications, with a focus on its utility for researchers, chemists, and professionals in drug development.[2]

Core Chemical and Physical Properties

Accurate characterization of a reagent is fundamental to its effective and safe use in experimental design. This compound is a clear, colorless to yellow liquid at room temperature.[3] Its key identifiers and physicochemical properties are summarized below, providing the foundational data required for reaction setup, purification, and safety protocols.

Table 1: Chemical Identifiers and Physical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 3350-78-5 | |

| Molecular Formula | C₅H₇ClO | [2][3] |

| Molecular Weight | 118.56 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 1.065 g/mL at 25 °C | |

| Boiling Point | 145-147 °C | [3] |

| Refractive Index (n20/D) | 1.476 | [3] |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| Vapor Pressure | 4.73 mmHg at 25 °C | [3] |

| Water Solubility | Reacts violently | [3] |

| SMILES String | C\C(C)=C\C(Cl)=O | |

| InChI Key | BDUBTLFQHNYXPC-UHFFFAOYSA-N |

Note: Commercial preparations often contain inhibitors like phenothiazine (~400 ppm) to prevent spontaneous polymerization.

Reactivity Profile and Synthetic Utility

The synthetic utility of this compound is dominated by the high reactivity of the acyl chloride functional group. This group serves as an excellent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.

Causality of Reactivity: The carbon atom of the carbonyl group (C=O) is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. The chloride ion is an excellent leaving group, facilitating substitution reactions.

Key Applications in Synthesis:

-

Amide Formation: It reacts readily with primary and secondary amines to form corresponding amides. This is a cornerstone reaction for incorporating the isoprenoid-like fragment into bioactive molecules. For instance, it is used in the synthesis of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones through condensation with anilines.

-

Esterification: In the presence of an alcohol and typically a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, it forms esters. This reaction is fundamental for creating acrylic monomers and modifying hydroxyl-containing compounds.[4]

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings under Friedel-Crafts conditions, although the presence of the alkene functionality can sometimes lead to side reactions.

-

Ketoester Synthesis: this compound reacts with silyl ketene acetals to produce δ-ethylenic β-keto esters, which are versatile intermediates in organic synthesis.[1]

The presence of the double bond also allows for subsequent chemical modifications, such as hydrogenation, halogenation, or epoxidation, further expanding its synthetic potential.

Experimental Protocol: Synthesis of N-Aryl-3,3-dimethylacrylamide

This protocol details a standard procedure for amide bond formation, a common application in drug discovery workflows. It is designed as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) and the product can be characterized by standard spectroscopic methods.

Expertise-Driven Rationale:

-

Base Selection: Triethylamine (TEA) or pyridine is used as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile and protecting acid-sensitive functional groups.

-

Temperature Control: The reaction is initiated at 0 °C to moderate the highly exothermic reaction between the acyl chloride and the amine, minimizing side product formation.

-

Inhibitor Awareness: The presence of an inhibitor like phenothiazine in the commercial reagent is crucial for storage but generally does not interfere with the rapid acyl substitution reaction. For reactions requiring elevated temperatures or prolonged reaction times, adding a scavenger like butylated hydroxytoluene (BHT) might be considered to prevent polymerization of the product.[4]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired aniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1-1.2 eq) dropwise with stirring.

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting aniline.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

Caption: Workflow for N-Aryl-3,3-dimethylacrylamide Synthesis.

Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable. This compound is a hazardous substance requiring strict safety protocols.

Hazard Identification:

-

Flammability: It is a flammable liquid and vapor (H226).[1] Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

-

Corrosivity: It causes severe skin burns and eye damage (H314).[1] The substance reacts violently with water, releasing corrosive hydrogen chloride gas.[3]

-

Irritation: It is irritating to the eyes and respiratory system (H335).[1][3]

Table 2: GHS Hazard and Precautionary Codes

| Code Type | Codes | Description |

| Hazard (H) | H226, H314, H335 | Flammable liquid and vapor; Causes severe skin burns and eye damage; May cause respiratory irritation.[1] |

| Precautionary (P) | P210, P280, P303+P361+P353, P305+P351+P338 | Keep away from ignition sources; Wear protective gloves/clothing/eye/face protection; IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use faceshields and chemical safety goggles.[1]

-

Hand Protection: Wear suitable chemical-resistant gloves.[1]

-

Respiratory Protection: Use a suitable respirator with a type ABEK (EN14387) filter cartridge if handling in a poorly ventilated area.[1]

-

Skin and Body Protection: Wear suitable protective clothing.[3]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and strong bases. Recommended storage temperature is 2-8°C.[3] The container must be kept tightly closed and under an inert atmosphere to prevent hydrolysis from atmospheric moisture.

References

-

This compound - ChemBK. [Link]

-

acryloyl chloride - 814-68-6 - ChemSynthesis. [Link]

-

This compound 97%, phenothiazine 400ppm inhibitor 3350-78-5 - MilliporeSigma. [Link]

-

Chemical Properties of this compound (CAS 3350-78-5) - Cheméo. [Link]

-

3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem. [Link]

-

Methacryloyl chloride | C4H5ClO | CID 13528 - PubChem. [Link]

-

Acryloyl chloride | C3H3ClO | CID 13140 - PubChem. [Link]

-

3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. [Link]

-

Reactivity of methacryloyl chloride versus acryloyl chloride - ResearchGate. [Link]

-

Reaction conditions of methacryloyl chloride with alcohol - ResearchGate. [Link]

Sources

Introduction: Understanding the Core Attributes of 3,3-Dimethylacryloyl Chloride

An In-depth Technical Guide to the Reactivity and Stability of 3,3-Dimethylacryloyl Chloride

This compound, also known as senecioyl chloride or 3-methylcrotonoyl chloride, is a versatile bifunctional reagent widely employed in organic synthesis.[1][2] Its structure, featuring a reactive acyl chloride group conjugated with a disubstituted alkene, provides a unique platform for introducing the isoprenoid-like 3,3-dimethylacryloyl moiety into a diverse range of molecules. This functionality is of significant interest to researchers in medicinal chemistry and drug development, as the parent 3,3-dimethylacrylic acid (senecioic acid) is a constituent of various natural products.

This guide offers a comprehensive examination of the chemical behavior of this compound. We will move beyond simple reaction schemes to explore the causality behind its reactivity, the factors governing its stability, and the practical considerations essential for its safe and effective use in a laboratory setting. The insights provided are grounded in established chemical principles and supported by safety data to ensure that researchers can confidently and safely leverage this potent synthetic tool.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and safety characteristics is a non-negotiable prerequisite for its use. The data below, compiled from authoritative sources, provides the foundational knowledge for designing safe and effective experimental protocols.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 3350-78-5 | [1][2][3] |

| Molecular Formula | C₅H₇ClO | [1][2] |

| Molecular Weight | 118.56 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 145-147 °C (lit.) | [1][2] |

| Density | 1.065 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.476 (lit.) | [1][2] |

| Flash Point | 51 °C / 123.8 °F (closed cup) | [1][3] |

Hazard and Safety Data

This compound is a hazardous material requiring stringent safety protocols. It is classified as a flammable, corrosive liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It reacts violently with water.[2][3]

| Hazard Classification | GHS Pictograms | Precautionary Statements (Selected) | NFPA Rating |

| Flammable Liquid (Category 3) | 🔥 | P210: Keep away from heat/sparks/open flames. | Health: 3 |

| Skin Corrosion (Category 1B) | corrosive | P280: Wear protective gloves/clothing/eye protection. | Flammability: 2 |

| Serious Eye Damage (Category 1) | corrosive | P305+P351+P338: IF IN EYES: Rinse cautiously with water. | Instability: 2 |

| STOT SE (Category 3) | ! | P261: Avoid breathing mist/vapors/spray. | Special: W (Reacts violently with water) |

| EUH014: Reacts violently with water |

Part 1: The Landscape of Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, characteristic of all acyl chlorides. However, the presence of the conjugated carbon-carbon double bond introduces additional, albeit less common, reaction pathways.

Nucleophilic Acyl Substitution: The Primary Pathway

This is the most prevalent and synthetically useful class of reactions for this compound. The highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, proceeding through a classic tetrahedral intermediate to displace the chloride leaving group.

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Reactions Involving the Alkene Moiety

While the acyl chloride is the more reactive site, the conjugated C=C double bond can participate in reactions. Notably, it reacts with silyl ketene acetals in acetonitrile to yield δ-ethylenic β-keto esters. [1]This demonstrates that under specific conditions with soft nucleophiles, conjugate addition chemistry can be accessed.

Part 2: Stability, Storage, and Degradation

The utility of this compound is directly linked to its stability. Improper handling or storage can lead to rapid degradation, rendering it useless for synthesis and creating significant safety hazards.

Hydrolytic Instability

As established, the primary degradation pathway is hydrolysis. The compound must be rigorously protected from atmospheric moisture. [3]Containers should be stored under an inert atmosphere (e.g., nitrogen or argon) and kept tightly sealed in a dry, well-ventilated area. [3]Any equipment used for transfer, such as syringes or cannulas, must be oven-dried and cooled under a stream of dry gas.

Thermal and Photochemical Considerations

-

Thermal Stability: While it has a relatively high boiling point, prolonged exposure to heat should be avoided to prevent decomposition and potential polymerization. Hazardous combustion products include carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas. [3]* Light Sensitivity: Some safety data sheets indicate that the compound is light-sensitive. To mitigate potential photochemical degradation or polymerization, it is best stored in amber or opaque containers.

-

Polymerization and Inhibition: The acryloyl moiety is susceptible to radical polymerization. To enhance shelf-life, commercial preparations of this compound are stabilized with an inhibitor, typically around 400 ppm of phenothiazine. [1]Despite the inhibitor, it is crucial to monitor the material for any signs of increased viscosity or solidification, which could indicate polymerization.

Recommended Storage Protocol

A self-validating system for storage is essential for maintaining the reagent's quality and ensuring safety.

Caption: A self-validating workflow for reagent storage.

Protocol Steps:

-

Receipt and Inspection: Upon receipt, verify the presence of an inhibitor on the certificate of analysis. Visually inspect the liquid to ensure it is clear and free of precipitates.

-

Designated Storage: Store the container in a corrosives-compatible, refrigerated (2-8 °C is recommended), and dark location, away from incompatible materials like water, bases, and oxidizing agents. [2][3]3. Inert Atmosphere: Before the first use and after each subsequent use, flush the headspace of the container with a dry, inert gas like nitrogen or argon before resealing.

-

Sealing: Ensure the container cap is tightly sealed. For bottles with screw caps, using paraffin film can provide an additional barrier against moisture ingress.

-

Documentation: Log the date of receipt and the date the container is first opened. This helps track the age of the reagent.

Part 3: Experimental Protocol Example: Synthesis of N-benzyl-3,3-dimethylacrylamide

This protocol provides a representative, step-by-step methodology for the amidation of this compound. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize an N-substituted amide via nucleophilic acyl substitution.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

-

Reaction Setup (The "Why"): In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (2.1 eq) in anhydrous DCM. Causality: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. The nitrogen atmosphere provides an inert environment. Using a 2.1 molar excess of the amine ensures one equivalent acts as the nucleophile while the other 1.1 equivalents act as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Cooling (The "Why"): Cool the solution to 0 °C using an ice-water bath. Causality: The reaction between an amine and an acyl chloride is highly exothermic. Cooling moderates the reaction rate, prevents potential side reactions, and improves selectivity.

-

Reagent Addition (The "Why"): Dissolve this compound (1.0 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C. Causality: Slow, dropwise addition is crucial for controlling the exotherm. A rapid addition can lead to localized heating, potentially causing decomposition or the formation of undesired byproducts.

-

Reaction Monitoring (The "Why"): After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed. Causality: Holding the reaction at 0°C initially ensures the addition is complete under controlled conditions. Warming to room temperature ensures the reaction proceeds to completion. TLC is a rapid and effective method to determine the endpoint of the reaction.

-

Aqueous Workup (The "Why"): Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine. Causality: The NaHCO₃ wash neutralizes any remaining HCl and removes the benzylammonium hydrochloride salt. The water wash removes residual salts and water-soluble impurities. The brine wash helps to remove bulk water from the organic layer, facilitating the subsequent drying step.

-

Drying and Concentration (The "Why"): Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Causality: MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent. Removal of the solvent under reduced pressure isolates the crude product.

-

Purification (The "Why"): Purify the crude residue by flash column chromatography on silica gel or recrystallization, if applicable, to obtain the pure N-benzyl-3,3-dimethylacrylamide. Causality: Purification is necessary to remove any unreacted starting materials, byproducts, or impurities, yielding a product of high purity suitable for further use or analysis.

Conclusion

This compound is a powerful and versatile reagent, but its effective use is predicated on a deep understanding of its dual reactivity and inherent instability. By respecting its sensitivity to moisture, employing appropriate inhibitors, and controlling reaction conditions, researchers can successfully harness its synthetic potential. The protocols and safety guidelines presented in this guide are designed to provide a framework for not just executing reactions, but for understanding the fundamental principles that ensure experimental success and laboratory safety.

References

- Acryloyl chloride - Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - this compound. (2020). Fisher Scientific.

- This compound 97%, contains 400 ppm phenothiazine as inhibitor. (n.d.). Sigma-Aldrich.

- This compound. (2024). ChemBK.

- METHACRYLOYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

- Reaction of silylketene acetals with 3, 3-dimethylacryloyl chloride. (1985). Tetrahedron Letters.

- Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube.

- Nahm, S. H. (2016). Answer to "Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?". ResearchGate.

- β,β-DIMETHYLACRYLIC ACID. (n.d.). Organic Syntheses Procedure.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.

- 3,3-Dimethylacrylic acid 97%. (n.d.). Sigma-Aldrich.

- Friedel-Crafts Reactions. (2023). Chemistry LibreTexts.

- Delibas, A. (2014). Answer to "Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is?". ResearchGate.

- Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. (n.d.). MDPI.

Sources

Handling and storage of 3,3-Dimethylacryloyl chloride

An In-depth Technical Guide to the Handling and Storage of 3,3-Dimethylacryloyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Abstract

This compound, a pivotal electrophilic intermediate in organic synthesis, presents significant handling challenges due to its high reactivity and hazardous profile. This guide provides a comprehensive, experience-driven framework for the safe and effective management of this reagent. Moving beyond a mere recitation of safety data, this document elucidates the causal relationships between the compound's chemical properties and the necessary handling protocols. It offers detailed, validated procedures for storage, dispensing, reaction quenching, and disposal, ensuring both personnel safety and experimental integrity.

Core Principles: Understanding the Reactivity of this compound

This compound (also known as senecioyl chloride) is a bifunctional molecule. Its reactivity is dominated by the highly electrophilic acyl chloride group, making it a potent acylating agent. However, the conjugated carbon-carbon double bond also influences its chemical behavior.

The primary driver for the stringent handling protocols is the susceptibility of the acyl chloride moiety to nucleophilic attack. This reactivity is most pronounced with water, leading to a vigorous, exothermic hydrolysis reaction that produces 3,3-dimethylacrylic acid and corrosive hydrogen chloride (HCl) gas.[1][2][3] This reaction is often rapid and can cause significant pressure buildup in sealed containers. Understanding this fundamental reactivity is the cornerstone of its safe handling.

Physicochemical and Hazard Profile

A quantitative understanding of the properties of this compound is essential for risk assessment and the design of safe experimental setups.

| Property | Value | Source(s) |

| CAS Number | 3350-78-5 | [4][5] |

| Molecular Formula | C₅H₇ClO | [4] |

| Molecular Weight | 118.56 g/mol | [4] |

| Appearance | Clear, colorless to yellow fuming liquid | [2][6] |

| Boiling Point | 145-147 °C (lit.) | [2] |

| Density | 1.065 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 124 °F (51.1 °C) | [2][6] |

| Vapor Pressure | 4.73 mmHg at 25 °C | [2][6] |

Hazard Summary:

-

Corrosive: Causes severe skin burns and serious eye damage.[2][7]

-

Flammable: Flammable liquid and vapor.[2]

-

Reacts Violently with Water: This reaction liberates toxic and corrosive hydrogen chloride gas.[2][3]

-

Incompatible with: Strong oxidizing agents, alcohols, bases (including amines), and certain powdered metals.[1][3]

Mandatory Safety and Handling Workflow

The following workflow represents a self-validating system for handling this compound, where each step is designed to mitigate a specific, known hazard.

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol for Dispensing

This protocol assumes the use of a Sure/Seal™-type bottle, which is common for moisture-sensitive reagents.

-

Fume Hood and PPE: All manipulations must be performed in a certified chemical fume hood.[8] Wear chemical splash goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.

-

Inert Atmosphere Setup: Secure the reagent bottle. Puncture the septum with a needle connected to a manifold providing a positive pressure of dry nitrogen or argon. This prevents moist air from entering the bottle as the liquid is withdrawn.

-

Syringe Preparation: Use a clean, oven-dried syringe and needle. Flush the syringe with the inert gas from the manifold 3-5 times to ensure it is free of moisture.

-

Reagent Withdrawal: Puncture the septum with the dry syringe needle. Slowly withdraw the desired volume of this compound. The positive pressure in the bottle will facilitate this process.

-

Transfer: Promptly and carefully transfer the reagent to the reaction vessel, which should also be under an inert atmosphere. The addition should be controlled and potentially dropwise, especially for exothermic reactions.

Storage Protocol

The primary goal of storage is to maintain an anhydrous and cool environment to prevent degradation and pressure buildup.

-

Container: The reagent should be stored in its original, tightly sealed container.[9][10]

-

Atmosphere: The headspace of the container should ideally be under an inert atmosphere (nitrogen or argon).

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9][10] Refrigeration (2-8°C) is recommended to minimize vapor pressure and slow any potential decomposition.[6]

-

Segregation: Store separately from incompatible materials, particularly water, alcohols, and bases.[1] It should be stored in a corrosives cabinet.[8]

Emergency Procedures: Spill and Exposure Management

Spill Neutralization

In the event of a spill, immediate and correct action is critical.

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[11] DO NOT USE WATER or combustible materials like paper towels.[11]

-

Neutralization: Once absorbed, slowly and cautiously add a weak base like sodium bicarbonate to the material to neutralize the acidity.

-

Collection and Disposal: Collect the neutralized material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[8][11]

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

Waste Disposal

All waste containing this compound or its byproducts is considered hazardous.

-

Quenching: Unused or excess reagent should be slowly and carefully added to a stirred, ice-cold solution of sodium bicarbonate or another suitable weak base to neutralize its reactivity.

-

Segregation: All waste must be collected in a designated, properly labeled, halogenated organic waste container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[13]

References

-

PubChem. (n.d.). 3,3-Dimethylbutanoyl chloride. Retrieved from [Link]

-

INCHEM. (2018, May). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

ResearchGate. (2014, March 10). Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is?. Retrieved from [Link]

Sources

- 1. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 2. chembk.com [chembk.com]

- 3. METHACRYLOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. echemi.com [echemi.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

Structural Elucidation and Analytical Profiling of 3,3-Dimethylacryloyl Chloride

This guide outlines the structural elucidation, synthesis, and quality control parameters for 3,3-Dimethylacryloyl chloride (Senecioyl chloride). It is designed for researchers requiring high-fidelity spectroscopic data for compound verification and drug development applications.

Synonyms: Senecioyl chloride, 3-Methyl-2-butenoyl chloride CAS: 3350-78-5 | Formula: C₅H₇ClO | MW: 118.56 g/mol

Executive Summary

This compound is a critical electrophilic acylating agent used primarily to introduce the dimethylacryloyl moiety (senecioyl group) into complex alkaloids, terpenes, and pharmaceutical intermediates. Its structural integrity is defined by the conjugated enone system, which imparts specific reactivity profiles distinguishable by spectroscopic analysis. This guide provides the definitive spectroscopic signatures (NMR, IR, MS) required to validate identity and purity during synthesis.

Safety & Handling Protocols

Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator. Reactivity: Violently hydrolyzes in water to release HCl and 3,3-dimethylacrylic acid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Quenching: Residual acid chloride must be quenched by slow addition to a stirred mixture of saturated sodium bicarbonate and ice.

-

Solvent Compatibility: Compatible with CH₂Cl₂, CHCl₃, THF (anhydrous), and Toluene. Avoid protic solvents (MeOH, EtOH, Water).

Synthesis & Purification Workflow

The standard preparation involves the chlorination of 3,3-dimethylacrylic acid using thionyl chloride (

Experimental Protocol

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and an inert gas inlet (

). -

Reaction: Charge flask with 3,3-dimethylacrylic acid (1.0 equiv). Add thionyl chloride (1.5 equiv) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours until gas evolution (

, -

Purification:

-

Remove excess

via rotary evaporation. -

Critical Step: Distill the residue under reduced pressure (vacuum distillation).

-

Boiling Point: 145–147°C (at 760 mmHg); ~55–60°C (at 15 mmHg).

-

-

Yield: Expect 85–95% as a clear to pale yellow liquid.

Spectroscopic Data (The Core)

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretch. The conjugation with the alkene lowers the frequency slightly compared to saturated acid chlorides, but it remains distinctively high.

| Functional Group | Wavenumber ( | Diagnostic Feature |

| C=O Stretch | 1770 – 1785 | Primary ID. Strong, sharp band. (Higher than ester/acid, lower than saturated R-COCl). |

| C=C Stretch | 1625 – 1640 | Medium intensity. Conjugated alkene. |

| C-H Stretch | 2920 – 2980 | Weak/Medium. Methyl C-H stretches. |

| C-Cl Stretch | ~750 – 800 | Weak. Fingerprint region confirmation. |

QC Note: The presence of a broad band at 2500–3300 cm⁻¹ indicates hydrolysis to the carboxylic acid (impurity).

B. Nuclear Magnetic Resonance (NMR)

Data reported in

¹H NMR (400 MHz,

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 6.05 – 6.15 | Septet (or broad s) | 1H | =CH-COCl | Vinylic proton. Deshielded by COCl. |

| 2.18 – 2.22 | Doublet ( | 3H | -CH₃ (trans) | Methyl trans to carbonyl. |

| 1.98 – 2.02 | Doublet ( | 3H | -CH₃ (cis) | Methyl cis to carbonyl. |

Note: The two methyl groups are non-equivalent due to the restricted rotation of the C=C double bond. The "trans" methyl (relative to the carbonyl) typically resonates slightly downfield.

¹³C NMR (100 MHz,

)

| Shift ( | Assignment |

| 166.5 | C=O (Carbonyl). Distinctive for conjugated acid chloride. |

| 162.0 | C=C (Quaternary, |

| 118.5 | C=C (Methine, |

| 27.5 | -CH₃ (Methyl A). |

| 21.0 | -CH₃ (Methyl B). |

C. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV).

| m/z | Intensity | Fragment Assignment | Mechanism |

| 118 / 120 | Weak | [M]⁺ | Molecular Ion. Shows 3:1 ratio characteristic of Chlorine ( |

| 83 | 100% (Base) | [M – Cl]⁺ | Acylium Ion formation (Resonance stabilized). |

| 55 | High | [C₄H₇]⁺ | Loss of CO from m/z 83. Isobutenyl cation. |

| 39 | Medium | [C₃H₃]⁺ | Propargyl cation (rearrangement). |

Quality Control & Logic Workflow

The following diagram illustrates the decision matrix for validating the synthesized compound before use in downstream applications.

Figure 1: Analytical decision tree for validating this compound purity.

References

Technical Guide: Reaction Mechanisms & Applications of 3,3-Dimethylacryloyl Chloride

Executive Summary

3,3-Dimethylacryloyl chloride (Senecioyl chloride, CAS: 3350-78-5) is a specialized acylating agent critical to the synthesis of prenylated natural products, heterocyclic pharmacophores, and photoactive compounds.[1] Unlike simple aliphatic acid chlorides, this molecule possesses a conjugated

This guide dissects the mechanistic pathways of this compound, focusing on its utility in constructing 2,2-dimethyl-4-chromanones —a scaffold ubiquitous in anti-HIV agents (e.g., Calanolides), insecticides (Precocenes), and cannabinoid analogs.

Part 1: Molecular Architecture & Reactivity Profile

To control the chemistry of this compound, one must understand its electronic distribution. The molecule presents two primary electrophilic sites and one steric gatekeeper.

Electronic & Steric Analysis

-

Acyl Chloride Carbon (C1): The primary site for nucleophilic attack. It is highly reactive (

alkyl esters) but less reactive than acetyl chloride due to conjugation with the alkene. - -Carbon (C3): Electron-deficient due to conjugation with the carbonyl. However, the gem-dimethyl group provides significant steric shielding, discouraging direct intermolecular Michael addition. This forces nucleophiles to attack C1 first, setting the stage for intramolecular cyclization.

- -Proton: Acidic, but less accessible for deprotonation compared to saturated analogs.

Visualization: Reactivity Map

The following diagram maps the electrophilic susceptibility and steric zones of the molecule.

Figure 1: Reactivity map highlighting the dual electrophilic nature and the steric influence of the gem-dimethyl group.

Part 2: Core Mechanism – The Tandem Esterification-Fries-Michael Sequence

The most valuable application of this compound in drug discovery is the synthesis of 2,2-dimethyl-4-chromanones via reaction with phenols. This is not a simple acylation; it is a cascade reaction often catalyzed by Lewis acids (e.g.,

Mechanistic Breakdown

-

O-Acylation (Kinetic Control): The phenol attacks the acyl chloride (C1) to form the aryl ester (senecioate).

-

Fries Rearrangement (Thermodynamic Shift): Under Lewis acid catalysis, the ester rearranges. The acyl group migrates to the ortho-position, forming an o-hydroxyaryl ketone.

-

Oxa-Michael Cyclization: The phenol oxygen, now in close proximity to the

-carbon (C3), performs an intramolecular 1,4-addition. The gem-dimethyl group accelerates this ring closure via the Thorpe-Ingold effect (compression of the bond angle favors ring formation).

Visualization: Chromanone Synthesis Pathway

Figure 2: The cascade mechanism converting phenols and this compound into biologically active chromanones.

Part 3: Experimental Protocols

Protocol A: General N-Acylation (Amide Synthesis)

Target: Introduction of the dimethylacryloyl moiety to an amine (e.g., for peptidomimetics).

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 eq)

-

Reagent: this compound (1.1 eq)

-

Base: Triethylamine (

) or Pyridine (1.2 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or THF

Methodology:

-

Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to 0°C .-

Why? Cooling is mandatory.[2] The reaction is exothermic. Higher temperatures can trigger polymerization of the acryloyl double bond or side reactions with the base.

-

-

Addition: Dilute this compound in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (stain with

to visualize the double bond). -

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by brine. Dry over

Protocol B: Synthesis of 2,2-Dimethyl-4-Chromanone (Friedel-Crafts Route)

Target: Cyclization with Resorcinol or substituted phenols.

Reagents:

-

Substrate: Resorcinol (1.0 eq)

-

Reagent: this compound (1.0 eq)

-

Catalyst:

(anhydrous, 1.2 eq) or -

Solvent: Nitrobenzene (classic) or Toluene (modern/greener)

Methodology:

-

Esterification Phase: Mix resorcinol and this compound in the solvent. Heat to 50°C for 1 hour to ensure ester formation.

-

Rearrangement Phase: Cool to room temperature. Add Lewis Acid (

) slowly.-

Caution: Evolution of HCl gas. Use a scrubber.

-

-

Cyclization Phase: Heat the reaction mixture to 100–120°C for 3–6 hours.

-

Mechanism Check: The heat drives the Fries rearrangement and the subsequent Michael addition.

-

-

Quench: Pour the reaction mixture into ice-cold dilute HCl.

-

Why? Decomposes the aluminum-alkoxide complex.

-

-

Purification: Extract with Ethyl Acetate. The product often requires column chromatography (Hexane/EtOAc) to separate the chromanone from uncyclized chalcones.

Part 4: Quantitative Data & Safety

Physical Properties Table

| Property | Value | Relevance |

| Molecular Weight | 118.56 g/mol | Stoichiometry calculations |

| Boiling Point | 145–147 °C | High enough for reflux in toluene/DCM |

| Density | 1.065 g/mL | Volumetric dispensing |

| Flash Point | 51 °C | Flammable – Ground all glassware |

| Storage | 2–8 °C, Inert gas | Moisture sensitive; hydrolyzes to acid |

Safety & Handling (SDS Summary)

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).[2] Lachrymator .

-

Water Reactivity: Reacts violently with water to release HCl gas.

-

PPE: Neoprene gloves, chemical splash goggles, and a functioning fume hood are non-negotiable.

References

-

Meraz, K., et al. (2016). Bismuth(III) triflate catalyzed tandem esterification–Fries–oxa-Michael route to 4-chromanones.[3] Tetrahedron Letters. [Link]

-

Zsoter, Z., et al. (2015). Facile Synthesis of Novel Selenium-Containing Benzopyrans.[3] Journal of Heterocyclic Chemistry. [Link]

-

Clark, J. The Reaction of Acyl Chlorides with Amines. ChemGuide. [Link]

-

Master Organic Chemistry. Friedel-Crafts Acylation of Aromatic Rings. [Link]

Sources

Introduction to the uses of 3,3-Dimethylacryloyl chloride in organic synthesis

An In-Depth Technical Guide to the Applications of 3,3-Dimethylacryloyl Chloride in Organic Synthesis

Authored by: A Senior Application Scientist

This compound, also known as senecioyl chloride, is a versatile bifunctional reagent that has carved a significant niche in modern organic synthesis. As an acyl chloride, it readily participates in a host of classical transformations, including Friedel-Crafts acylations, esterifications, and amide bond formations. The presence of a sterically hindered α,β-unsaturated system within its structure imparts unique reactivity and provides a scaffold for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products. This guide provides an in-depth exploration of the core applications of this compound, grounded in mechanistic principles and supported by field-proven experimental protocols for researchers, chemists, and professionals in drug development.

Introduction: Chemical Identity and Physicochemical Properties

This compound is a reactive acyl halide that serves as a valuable building block for introducing the 3,3-dimethylacryloyl moiety, a common substructure in various natural products and biologically active molecules. Its utility stems from the high electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: 3-Methylbut-2-enoyl chloride

-

Common Synonyms: 3-Methyl-2-butenoyl chloride, 3-Methylcrotonoyl chloride, Senecioyl chloride[1]

-

CAS Number: 3350-78-5[1]

-

Molecular Formula: C₅H₇ClO[1]

-

Molecular Weight: 118.56 g/mol [1]

Physicochemical Data:

The physical properties of this compound are summarized below. This data is critical for designing experimental setups, particularly for distillations and for calculating molar equivalents based on volume.

| Property | Value | Source |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 145-147 °C (lit.) | [2] |

| Density | 1.065 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.476 (lit.) | [2] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [3] |

| Vapor Pressure | 4.73 mmHg at 25 °C | [4][2] |

Handling and Safety Considerations:

As an acyl chloride, this compound is a corrosive and moisture-sensitive compound. It reacts violently with water and is irritating to the eyes and respiratory system.[2] It is also a flammable liquid.[5] Therefore, all manipulations must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator.[3] Commercial preparations are often supplied with a polymerization inhibitor, such as phenothiazine (400 ppm), to prevent spontaneous polymerization of the acryloyl group.[3]

Core Synthetic Applications

The dual reactivity of the acyl chloride and the double bond makes this reagent a powerful tool in synthetic chemistry.

Friedel-Crafts Acylation: Building Carbon-Carbon Bonds

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of aryl ketones. This compound is an excellent substrate for this reaction, allowing for the direct attachment of the 3,3-dimethylacryloyl group to an aromatic ring.

Mechanistic Rationale: The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[6] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[6][7][8] This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final acylated product.[6] A key advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone, which prevents further acylation reactions, leading to mono-substituted products.[9]

Caption: General Mechanism of Friedel-Crafts Acylation.

Application in Heterocycle Synthesis: A notable application is the condensation reaction with anilines to prepare substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones.[3] These heterocyclic cores are of significant interest in medicinal chemistry, with some derivatives investigated as potential Rho-kinase inhibitors.[3]

Experimental Protocol: Synthesis of a Substituted Quinolin-2-one This protocol is adapted from methodologies described for the synthesis of 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one derivatives.[3]

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an anhydrous solvent (e.g., dichloromethane, DCM). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add this compound (1.1 eq.) to the stirred suspension.

-

Substrate Addition: After stirring for 15 minutes, add a solution of the substituted aniline (1.0 eq.) in DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Esterification: Accessing Prenyl Esters

This compound reacts readily with alcohols and phenols to form the corresponding esters. These reactions are fundamental for installing the prenyl group, a common isoprenoid unit, onto various molecular scaffolds.

Causality and Control: The reaction proceeds via nucleophilic acyl substitution. The alcohol's lone pair attacks the electrophilic carbonyl carbon. The key to driving this reaction to completion is the effective removal of the hydrogen chloride (HCl) byproduct. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine.[10] The base neutralizes the HCl as it forms, preventing it from protonating the starting alcohol (which would deactivate it) and shifting the equilibrium towards the product.

Experimental Protocol: General Esterification with an Alcohol This protocol is based on traditional methods for ester formation from acyl chlorides.[10]

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or chloroform.[10]

-

Inhibitor Addition: Add a radical scavenger such as butylated hydroxytoluene (BHT, ~200 ppm) to prevent polymerization of the acrylate moiety.[10]

-

Acyl Chloride Addition: Cool the solution to 0 °C. Slowly add this compound (1.1 eq.) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with water, 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by distillation or flash chromatography if necessary.

Caption: Experimental Workflow for Esterification.

Amide Bond Formation

The reaction of this compound with primary or secondary amines provides a direct and efficient route to 3,3-dimethylacrylamides. This transformation is widely used in the synthesis of peptides, polymers, and various pharmaceutical intermediates.

Mechanistic Insight: Similar to esterification, this is a nucleophilic acyl substitution. Amines are generally more nucleophilic than alcohols, so the reaction is often faster. A base is still typically required to scavenge the HCl byproduct. An excess of the starting amine can sometimes serve as the base, but using a non-nucleophilic tertiary amine is more common to maximize the yield of the desired amide.

Exemplary Synthesis: This reagent has been used in the synthesis of N-(3,3-Dimethylacryloyl)-(S)-leucine methyl ester, showcasing its utility in modifying amino acids.[4]

Caption: General Workflow for Amide Synthesis.

Synthesis of the Reagent

While commercially available, understanding the synthesis of this compound provides valuable context. It is typically prepared from its corresponding carboxylic acid, 3,3-dimethylacrylic acid (senecioic acid).

Common Synthetic Route: The most common laboratory and industrial preparation involves the reaction of 3,3-dimethylacrylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[11] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Reaction: (CH₃)₂C=CHCOOH + SOCl₂ → (CH₃)₂C=CHCOCl + SO₂ (g) + HCl (g)

The reaction is typically performed neat or in an inert solvent. Careful control of reaction conditions, such as temperature and the rate of addition, is crucial to prevent side reactions and polymerization.[11]

Conclusion

This compound is a powerful and versatile reagent in the synthetic organic chemist's toolbox. Its ability to readily undergo Friedel-Crafts acylation, esterification, and amidation makes it an essential building block for introducing the valuable prenyl substructure. Its application in the synthesis of complex heterocyclic systems underscores its importance in medicinal chemistry and drug discovery. A thorough understanding of its reactivity, combined with careful handling and adherence to validated protocols, enables researchers to leverage this reagent to its full potential in the creation of novel and complex molecules.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-